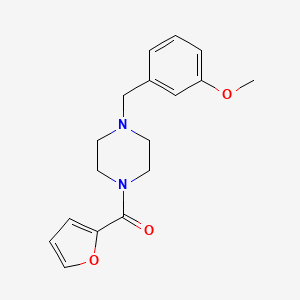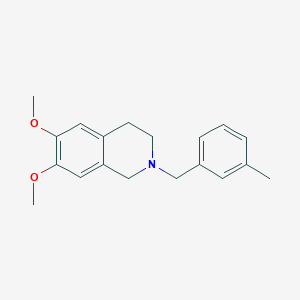![molecular formula C15H10FNO5 B5773763 5-[(2-fluorobenzoyl)amino]isophthalic acid](/img/structure/B5773763.png)
5-[(2-fluorobenzoyl)amino]isophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-fluorobenzoyl)amino]isophthalic acid (FBAA) is a chemical compound that has gained significant interest in scientific research in recent years. This compound is a derivative of isophthalic acid, which is a widely used building block in the synthesis of various materials. FBAA has been studied for its potential applications in the fields of medicinal chemistry, materials science, and biochemistry.
作用機序
The mechanism of action of 5-[(2-fluorobenzoyl)amino]isophthalic acid as an anticancer agent is not fully understood. However, it is believed that this compound inhibits the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. This compound has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the activity of certain enzymes. In vivo studies have shown that this compound can inhibit tumor growth in mice. However, the toxicity and pharmacokinetic properties of this compound have not been fully characterized.
実験室実験の利点と制限
5-[(2-fluorobenzoyl)amino]isophthalic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have promising anticancer activity. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous environments. Additionally, the toxicity and pharmacokinetic properties of this compound have not been fully characterized, which could limit its potential use in vivo.
将来の方向性
There are several future directions for research on 5-[(2-fluorobenzoyl)amino]isophthalic acid. One direction is to further investigate its potential use as an anticancer agent. This could involve studying its mechanism of action, optimizing its pharmacokinetic properties, and testing its efficacy in animal models. Another direction is to explore its potential use as a fluorescent probe for imaging applications. This could involve developing new imaging techniques that utilize this compound as a contrast agent. Additionally, this compound could be used as a building block for the synthesis of new materials with unique properties. This could involve developing new synthetic routes that utilize this compound as a starting material. Overall, this compound has significant potential for future research in a variety of fields.
合成法
5-[(2-fluorobenzoyl)amino]isophthalic acid can be synthesized via a multistep process involving the reaction of 2-fluorobenzoic acid with 5-aminoisophthalic acid. The reaction is typically carried out in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization or chromatography. The overall yield of the synthesis process is around 50%.
科学的研究の応用
5-[(2-fluorobenzoyl)amino]isophthalic acid has been extensively studied for its potential applications in the fields of medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been studied for its potential use as a fluorescent probe for imaging applications. In materials science, this compound has been used as a building block for the synthesis of various polymers and metal-organic frameworks. In biochemistry, this compound has been studied for its interactions with proteins and DNA.
特性
IUPAC Name |
5-[(2-fluorobenzoyl)amino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO5/c16-12-4-2-1-3-11(12)13(18)17-10-6-8(14(19)20)5-9(7-10)15(21)22/h1-7H,(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEVMFABTRHMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-furyl)-3-methyl-3H-naphtho[1,2-d]imidazole](/img/structure/B5773687.png)


![7-(difluoromethyl)-3-[(2-ethyl-1H-imidazol-1-yl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5773701.png)

![3-bromo-N'-{[(3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5773715.png)
![1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}pyrrolidine](/img/structure/B5773725.png)



![2-(4-fluorophenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5773747.png)
![N-(3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5773756.png)


